

troubleshooting low bioactivity of synthetic lanthelliformisamine analogues

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Compound of Interest

Compound Name: *lanthelliformisamine A TFA*

Cat. No.: *B13436595*

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Technical Support Center: lanthelliformisamine Analogues

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with synthetic lanthelliformisamine analogues, particularly in addressing issues of low bioactivity.

Frequently Asked Questions (FAQs)

Q1: What are lanthelliformisamines and their synthetic analogues?

Lanthelliformisamines are a class of bromotyrosine-derived alkaloids originally isolated from the marine sponge *Suberea lanthelliformis*.^[1] They have garnered significant interest due to their antibacterial properties, particularly against Gram-negative bacteria. Synthetic analogues are laboratory-created molecules that are structurally similar to the natural lanthelliformisamines. Researchers synthesize these analogues to explore and improve upon their biological activities, such as enhancing their potency, selectivity, or pharmacokinetic properties.

Q2: What is the known mechanism of action for bioactive lanthelliformisamine analogues?

A primary mechanism of action for several bioactive lanthelliformisamine analogues is the inhibition of bacterial efflux pumps.^[1] Efflux pumps are proteins in bacterial cell membranes that actively transport antibiotics and other toxic substances out of the cell, contributing to

multidrug resistance. By inhibiting these pumps, ianthelliformisamine analogues can increase the intracellular concentration of co-administered antibiotics, restoring their efficacy against resistant bacterial strains.

Q3: What are the key structural features of ianthelliformisamine analogues that are important for their bioactivity?

Structure-activity relationship (SAR) studies have highlighted the critical role of the polyamine chain in the antibacterial activity of these analogues. The length and composition of this polyamine tail significantly influence the molecule's ability to interact with its bacterial target. Modifications to the aromatic headgroup, such as the number and position of bromine atoms, also play a role in modulating bioactivity.

Q4: Where can I find data on the bioactivity of different ianthelliformisamine analogues?

The following table summarizes the reported bioactivity (MIC and IC50 values) for a selection of ianthelliformisamine analogues from published literature. This data can be used as a reference for comparing the activity of newly synthesized analogues.

Data Presentation: Bioactivity of Ianthelliformisamine Analogues

Compound/Analogue	Target Organism(s)	Bioactivity Measurement	Value	Reference(s)
Ianthelliformisamine A	P. aeruginosa	MIC	35 μ M	[1]
Ianthelliformisamine A	P. aeruginosa	IC50	6.8 μ M	[1]
Analogue 21	P. aeruginosa	IC50 (CHO cells)	>100 μ M	[1]
Analogue 19	P. aeruginosa	IC50 (CHO cells)	>100 μ M	[1]
Analogue 17	P. aeruginosa	IC50 (CHO cells)	75 μ M	[1]
Analogue 4	P. aeruginosa	IC50 (CHO cells)	50 μ M	[1]
Analogue 3	P. aeruginosa	IC50 (CHO cells)	30 μ M	[1]
Analogue 2	P. aeruginosa	IC50 (CHO cells)	25 μ M	[1]

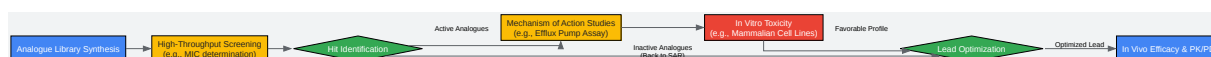
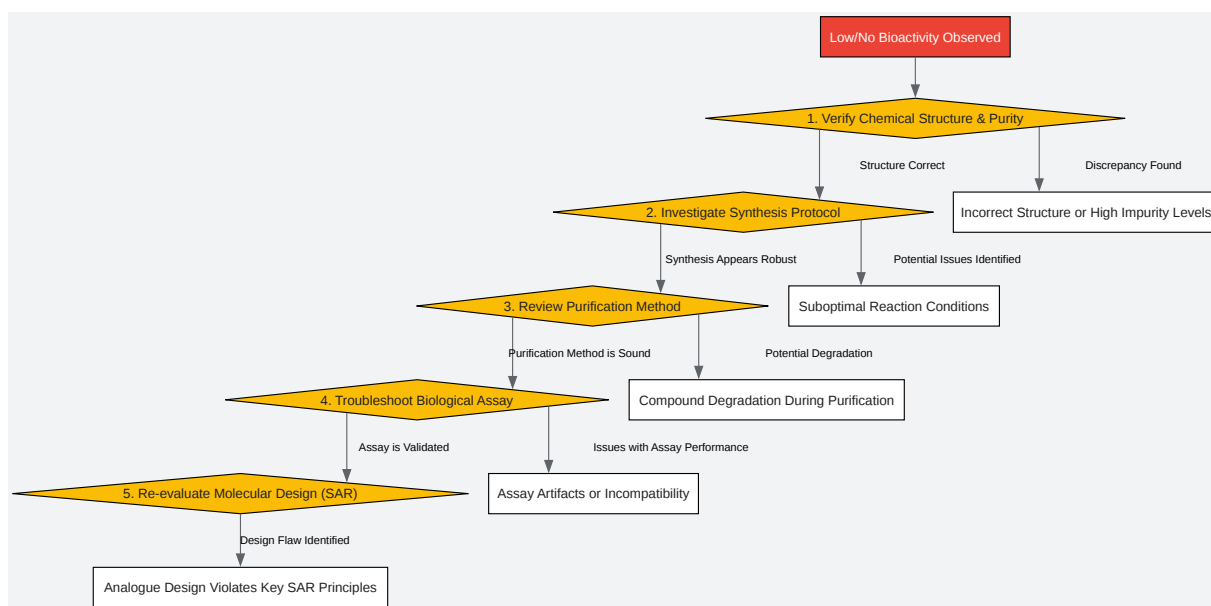
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; CHO: Chinese Hamster Ovary cells.

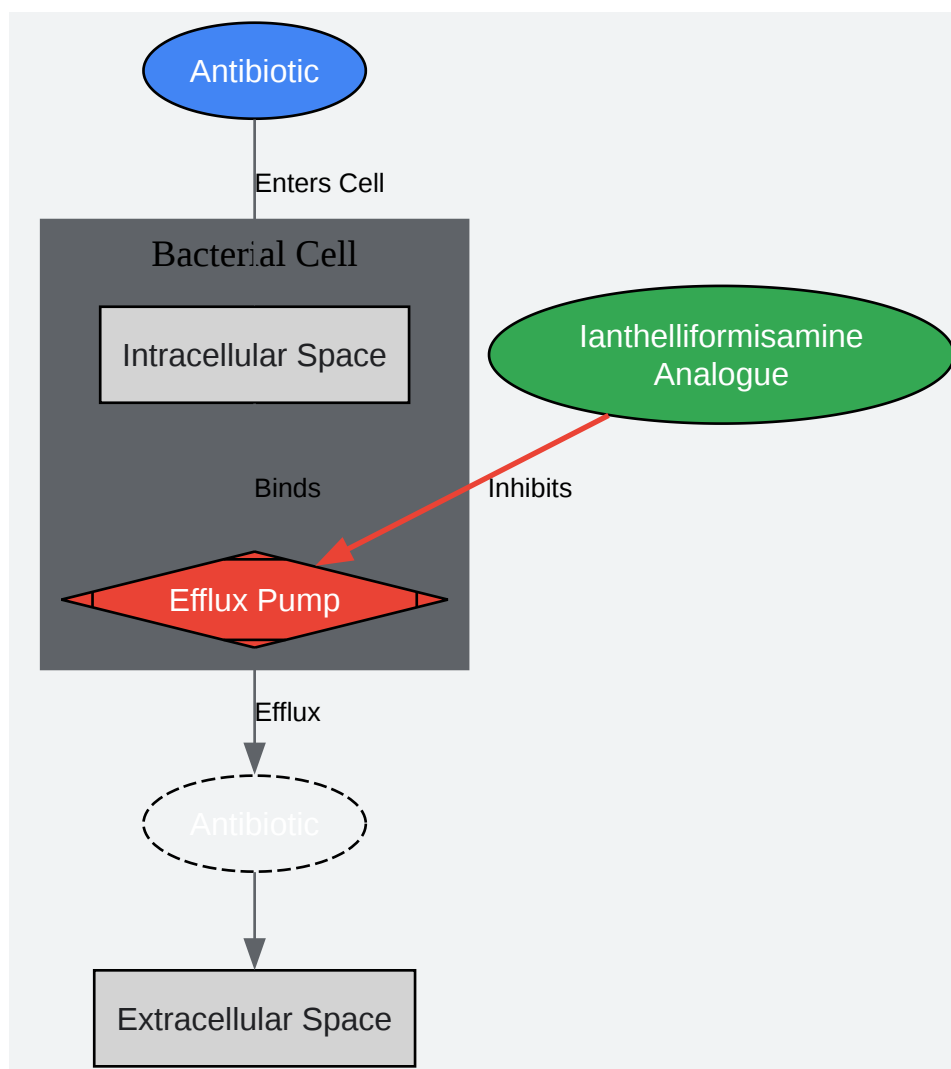
Troubleshooting Guide: Low Bioactivity of Synthetic Analogues

This guide addresses common issues that can lead to lower-than-expected bioactivity in synthetic ianthelliformisamine analogues.

Problem 1: My synthetic analogue shows significantly lower or no antibacterial activity compared to published data.

This is a multifaceted problem that can stem from issues in the synthesis, purification, or biological testing of your compound. The following troubleshooting workflow can help you systematically identify the potential cause.





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References

- 1. pubs.acs.org [pubs.acs.org]
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